3-Amino-5-fluoro-2-hydroxybenzoic acid
Overview
Description
3-Amino-5-fluoro-2-hydroxybenzoic acid is an organic compound with the chemical formula C7H6FNO3. This compound is a derivative of salicylic acid, a naturally occurring substance widely used in medicine for its anti-inflammatory properties. The structure of this compound includes a benzene ring with a carboxylic acid group (-COOH), an amino group (-NH2), and a hydroxyl group (-OH) attached to it, along with a fluorine atom.
Mechanism of Action
Target of Action
It’s structurally similar compound, aminosalicylic acid, is known to bind pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Mode of Action
Based on its structural similarity to aminosalicylic acid, it may interact with its targets in a similar manner .
Biochemical Pathways
The biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA), a precursor of ansamycin and other antibiotics, is known to involve the aminoshikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . This pathway involves several transformations leading to the formation of AHBA .
Pharmacokinetics
The compound’s molecular weight (17113) suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability .
Result of Action
A structurally similar compound, aminosalicylic acid, is known to slow bacterial growth and multiplication by inhibiting the synthesis of folic acid .
Preparation Methods
The synthesis of 3-Amino-5-fluoro-2-hydroxybenzoic acid can be achieved through various methods. One common method involves the reaction of 2,4-diaminofluorobenzene with salicylic acid. Another method includes the reaction of 4-fluorosalicylic acid with ammonia. The product can be purified through recrystallization or column chromatography. Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Amino-5-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Halogenation: Introduction of halogen atoms into the compound.
Common reagents used in these reactions include alcohols, amines, and halogenating agents. The major products formed from these reactions are esters, amides, and halogenated derivatives.
Scientific Research Applications
3-Amino-5-fluoro-2-hydroxybenzoic acid has various applications in scientific research due to its unique properties. It has been used as a fluorescent probe to detect metal ions such as zinc and copper in biological samples. Additionally, it has applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis. Its derivatives are also studied for their potential biological activities, including anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
3-Amino-5-fluoro-2-hydroxybenzoic acid can be compared with other similar compounds, such as:
3-Amino-5-hydroxybenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Amino-4-hydroxybenzoic acid: Has a different position of the hydroxyl group, leading to variations in its chemical properties and applications.
5-Fluorosalicylic acid: Contains a fluorine atom but lacks the amino group, resulting in different chemical behavior and uses.
The presence of both the amino and fluorine groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-5-fluoro-2-hydroxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSNJXIVKMIKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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